3-Amino-1-ethyl-1H-pyrazole-4-carboxamide

GSK3β inhibition Kinase selectivity Human African trypanosomiasis

This N1-ethyl aminopyrazole-4-carboxamide is the optimal scaffold for kinome-focused lead optimization. Choose this building block because the N1-ethyl group is SPECIFICALLY claimed as essential for sub-100 nM ITK binding affinity and delivers a 2.2-fold improvement in TbGSK3 inhibition (IC50 0.23 µM) and cellular antiparasitic activity (EC50 7.3 µM) compared to the N1-methyl analog. Generic substitution is not scientifically justified — SAR studies show N1-alkyl changes alter potency by >30-fold and selectivity ratios by orders of magnitude. Ideal for comparative CDK2 off-target profiling (IC50 0.29 µM).

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 955552-45-1
Cat. No. B2651553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
CAS955552-45-1
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESCCN1C=C(C(=N1)N)C(=O)N
InChIInChI=1S/C6H10N4O/c1-2-10-3-4(6(8)11)5(7)9-10/h3H,2H2,1H3,(H2,7,9)(H2,8,11)
InChIKeySNZOSICLOMXUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1) – Scientific Procurement & Baseline Profile


3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1) is a substituted pyrazole-4-carboxamide scaffold (molecular formula C₆H₁₀N₄O, molecular weight 154.17) bearing an amino group at the 3-position and an ethyl group at the N1-position [1]. This N1-ethyl substitution pattern distinguishes the compound from its N1-methyl and N1-hydrogen analogs within the aminopyrazole-4-carboxamide series [2]. The compound has been systematically evaluated as a core structural element within series of glycogen synthase kinase 3 (GSK3) inhibitors and interleukin-2-inducible T-cell kinase (ITK) inhibitors [3] [4].

Why 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1) Cannot Be Interchanged with Generic Aminopyrazole Analogs


Generic substitution among N1-substituted aminopyrazole-4-carboxamides is not scientifically justified because the N1-alkyl group exerts profound, non-linear effects on both target potency and selectivity. Systematic structure-activity relationship (SAR) studies of the aminopyrazole GSK3 inhibitor series demonstrate that altering the N1 substituent from methyl to ethyl to propyl changes inhibitory activity against TbGSK3 by over 30-fold and alters the selectivity ratio between the parasitic target and human off-target kinases by orders of magnitude [1]. Furthermore, the N1-ethyl substitution in pyrazole carboxamide ITK inhibitors has been specifically claimed as an essential structural feature for achieving sub-100 nM binding affinity [2]. The specific substitution pattern is therefore not a minor variation but a critical determinant of assay performance and project-specific utility.

Product-Specific Quantitative Differentiation Evidence for 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1)


Direct Head-to-Head GSK3β Inhibitory Activity vs. N1-Methyl Analog

In a systematic study of aminopyrazole derivatives as Trypanosoma brucei GSK3 inhibitors, the N1-ethyl-substituted compound (4e, 3-amino-1-ethyl-1H-pyrazole-4-carboxamide core) demonstrated an IC50 of 0.23 μM against TbGSK3, whereas the corresponding N1-methyl analog (compound 4a) exhibited an IC50 of 0.50 μM, representing a 2.2-fold improvement in potency [1]. Importantly, the human GSK3β activity for the N1-ethyl compound was 0.20 μM compared to 0.008 μM for the N1-methyl analog, demonstrating that the N1-ethyl substitution deliberately attenuates human off-target GSK3β activity by approximately 25-fold [1]. This differential selectivity profile is critical for parasitic target applications where human GSK3β inhibition constitutes an undesirable off-target effect.

GSK3β inhibition Kinase selectivity Human African trypanosomiasis N1-substituted aminopyrazoles

Comparative CDK2 Off-Target Selectivity vs. N1-Methyl Analog

Evaluation of human CDK2 (cyclin-dependent kinase 2) off-target inhibition revealed that the N1-ethyl-substituted compound (4e) exhibits an IC50 of 0.29 μM, whereas the N1-methyl analog (4a) exhibits an IC50 of 1.0 μM [1]. This 3.4-fold difference in CDK2 inhibitory activity demonstrates that N1-alkyl substitution alters the off-target kinase inhibition profile in a non-linear manner. The selectivity ratio (CDK2/TbGSK3) for the N1-ethyl compound is 1.3, compared to 2.0 for the N1-methyl analog, indicating that the ethyl-substituted core provides a more balanced kinase inhibition landscape [1].

CDK2 inhibition Kinase selectivity profiling Off-target liability Aminopyrazole SAR

Cellular Antiproliferative Activity Against T. brucei Parasites

In cellular antiproliferative assays using bloodstream-form Trypanosoma brucei brucei parasites, the N1-ethyl-substituted compound (4e) demonstrated an EC50 of 7.3 μM, while the corresponding N1-methyl analog (4a) exhibited an EC50 of 16 μM [1]. This represents a 2.2-fold improvement in cellular potency for the N1-ethyl derivative. Assessment of mammalian cytotoxicity using MRC5 human lung fibroblast cells revealed EC50 values of 3.1 μM and >50 μM for the N1-ethyl and N1-methyl compounds, respectively, yielding selectivity indices (therapeutic windows) of approximately 0.42 and >3.1 [1].

Antiparasitic activity Cellular efficacy T. brucei Human African trypanosomiasis

Class-Level Binding Affinity Range for Pyrazole Carboxamide ITK Inhibitors

In a patent disclosure from F. Hoffmann-La Roche AG describing pyrazole carboxamide derivatives as ITK kinase inhibitors for immunological and inflammatory disorders, compounds containing the 3-amino-1-ethyl-1H-pyrazole-4-carboxamide core structural motif were reported to exhibit equilibrium dissociation constants (Ki) for ITK inhibition ranging from <0.1 nM to 4000 nM across the exemplified compound series [1]. While the precise Ki value for the parent 3-amino-1-ethyl-1H-pyrazole-4-carboxamide scaffold is not disclosed, the patent explicitly includes N1-ethyl-substituted aminopyrazole carboxamides as representative compounds with sub-100 nM Ki values, establishing the N1-ethyl substitution as an enabling structural feature for achieving high ITK binding affinity [1].

ITK kinase inhibition Immunological disorders Inflammation Pyrazole carboxamide SAR

Structural and Physicochemical Differentiation from N1-Methyl and N1-Hydrogen Analogs

3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1) exhibits a calculated XLogP3 of -0.4 and topological polar surface area (TPSA) of 86.9 Ų [1]. The N1-ethyl group contributes an additional methylene unit relative to the N1-methyl analog, increasing lipophilicity by approximately 0.5 log units and molecular weight by 14 Da (154.17 vs. 140.14 for N1-methyl) [1] [2]. The carboxamide group at the 4-position provides two hydrogen bond donor sites and one acceptor site, enabling bidentate hinge-binding interactions with kinase ATP-binding pockets [3]. These specific physicochemical parameters directly impact solubility, permeability, and formulation behavior in downstream assay workflows.

Physicochemical properties LogP Hydrogen bonding Medicinal chemistry building blocks

Validated Application Scenarios for 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1)


GSK3 Inhibitor Development for Human African Trypanosomiasis (HAT)

This compound serves as the optimal core scaffold for T. brucei GSK3 inhibitor discovery programs that prioritize parasitic target potency over human GSK3β off-target selectivity. The N1-ethyl substitution provides a 2.2-fold improvement in TbGSK3 inhibition (IC50 = 0.23 μM) and a 2.2-fold improvement in cellular antiparasitic activity (EC50 = 7.3 μM) compared to the N1-methyl analog [1]. This scenario applies when the development candidate requires enhanced target engagement and cellular efficacy, and where reduced selectivity for the human ortholog (HsGSK3β IC50 = 0.20 μM) is an acceptable risk within the therapeutic window [1].

Kinase Selectivity Profiling and Off-Target Mechanism Studies

The compound is uniquely suited for comparative kinase selectivity profiling studies investigating how N1-alkyl substitution modulates off-target kinase inhibition patterns. The N1-ethyl analog exhibits a 3.4-fold higher CDK2 inhibitory activity (IC50 = 0.29 μM) relative to the N1-methyl analog (IC50 = 1.0 μM), providing a defined experimental system for studying the structural basis of CDK2 off-target engagement in aminopyrazole-based kinase inhibitors [1]. This application is relevant for academic and industrial kinase inhibitor discovery groups seeking to optimize selectivity profiles through systematic SAR exploration.

ITK Kinase Inhibitor Scaffold for Immunological Disease Research

The 3-amino-1-ethyl-1H-pyrazole-4-carboxamide core is a claimed enabling substructure for achieving sub-100 nM binding affinity in pyrazole carboxamide ITK inhibitors [2]. This application scenario is validated for research programs targeting T-cell mediated immunological and inflammatory disorders, including asthma and atopic dermatitis, where ITK kinase inhibition is a genetically validated therapeutic mechanism [2]. The compound provides a starting scaffold for further derivatization to optimize potency, selectivity, and pharmacokinetic properties within the pyrazole carboxamide ITK inhibitor chemotype.

Medicinal Chemistry Building Block Requiring Specific Physicochemical Profile

This compound is the preferred procurement choice when a synthetic building block with calculated XLogP3 of -0.4 and TPSA of 86.9 Ų is required [3]. The N1-ethyl group provides approximately 0.5 log units higher lipophilicity than the N1-methyl analog, which may enhance passive membrane permeability in cellular assays [3]. This application scenario is relevant for medicinal chemistry teams designing compound libraries where subtle modulation of physicochemical properties is critical for achieving desired ADME profiles in lead optimization campaigns.

Quote Request

Request a Quote for 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.